Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Description
Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a benzoic acid ethyl ester moiety. This compound is characterized by a bromine atom at the 5-position and a formyl group at the 3-position of the pyrrolopyridine ring.
Properties
Molecular Formula |
C17H13BrN2O3 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-3-formylpyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-23-17(22)11-3-5-14(6-4-11)20-9-12(10-21)15-7-13(18)8-19-16(15)20/h3-10H,2H2,1H3 |
InChI Key |
RUFVAICUGNGDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C=O |
Origin of Product |
United States |
Preparation Methods
General Preparation Overview
The synthesis of benzoic acid esters typically involves esterification reactions where benzoic acid reacts with alcohols in the presence of catalysts. For this specific compound, additional steps are required due to the presence of functional groups like bromine and formyl-pyrrolopyridine.
Preparation Methods
Esterification Process
The preparation method described in European Patent EP3684746 B1 outlines the following procedure:
- Reactants : Benzoic acid and ethyl alcohol are used as primary reactants.
- Catalyst : Metal-containing catalysts such as titanium or zinc compounds are employed to enhance reaction efficiency.
- Solvent : Aromatic solvents (e.g., toluene) facilitate the reaction by reducing the boiling point of the mixture.
- Temperature Control :
- The process begins at room temperature and gradually increases to 180–220°C.
- Further heating to 240–250°C ensures complete esterification.
- Purification :
Functionalization
To introduce the bromine and formyl groups:
- Bromination : Bromine is added under controlled conditions to avoid over-substitution.
- Formylation : A Vilsmeier-Haack reaction is typically used for formyl group addition, involving dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Final Steps
The pyrrolopyridine structure is synthesized separately through cyclization reactions involving nitrogen-containing precursors. This intermediate is then coupled with the esterified benzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide).
Analysis of Key Findings
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Synthesis Steps:
- Bromination : The introduction of bromine into the pyrrole ring can be achieved using brominating agents under controlled conditions.
- Formylation : The formyl group can be introduced via Vilsmeier-Haack reaction or similar methodologies.
- Esterification : The final step typically involves reacting the benzoic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst to form the ethyl ester.
Antimicrobial Properties
Research has shown that benzoic acid derivatives exhibit significant antimicrobial activities. For instance, studies have indicated that compounds similar to benzoic acid, particularly those with heterocyclic substituents, demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs for antibacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited promising results, indicating that modifications in the structure can enhance biological efficacy .
Antitumor Activity
Compounds featuring the pyrrolo[2,3-b]pyridine structure have been investigated for their antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Insights from Research:
Research has highlighted that certain pyrrolo[2,3-b]pyridine derivatives possess selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapeutics .
Enzyme Inhibition
Benzoic acid derivatives have also been studied for their potential as enzyme inhibitors. For example, some compounds have shown promise in inhibiting enzymes involved in inflammatory pathways or metabolic processes linked to diseases such as diabetes and obesity.
Applications in Drug Development
The unique structural features of benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester make it a candidate for further development in pharmaceutical applications:
- Antibacterial Agents : Given its antimicrobial properties, this compound could be developed into a novel antibacterial agent.
- Anticancer Drugs : Its potential antitumor activity suggests it could serve as a lead compound for developing new anticancer therapies.
- Anti-inflammatory Drugs : Its enzyme inhibition capabilities may lead to formulations aimed at treating inflammatory diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (atomic weight ~80) increases molecular weight significantly compared to chlorine (~35.5). This also elevates XLogP3 (lipophilicity) due to bromine’s hydrophobicity .
- Functional Group Reactivity: The formyl group (CHO) in the target compound and ’s analog enhances electrophilicity compared to the cyano group (CN) in ’s derivative, making it more reactive in nucleophilic additions or condensations .
- Hydrogen Bonding: The formyl group increases hydrogen bond acceptor count (5 vs.
Biological Activity
Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (CAS Number: 934290-85-4) is a complex organic compound that belongs to the family of benzoic acid derivatives. Its unique structure combines a benzoic acid moiety with an ethyl ester group and a pyrrolo[2,3-b]pyridine ring, which is substituted with a bromine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃BrN₂O₃ |
| Molar Mass | 373.2 g/mol |
| Density | 1.49 g/cm³ (predicted) |
| Boiling Point | 433.8 °C (predicted) |
| pKa | 0.17 (predicted) |
The structural features of this compound are critical for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to benzoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolo[2,3-b]pyridine scaffolds have been shown to possess antibacterial and antifungal activities. The presence of the bromine substituent may enhance these properties by affecting the compound's lipophilicity and ability to penetrate microbial membranes .
Anticancer Potential
Research into heterocyclic compounds suggests that those incorporating pyrrolidine rings can exhibit anticancer activity. For example, certain derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.
Enzyme Inhibition
Studies have focused on the interaction of benzoic acid derivatives with various enzymes. The binding affinity of these compounds to target enzymes is crucial for their potential therapeutic applications. For instance, some analogs have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzoic acid derivatives against common pathogens. This compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential use in cancer therapy .
Comparative Analysis
To understand the biological activity of this compound in relation to other compounds, a comparative analysis was performed:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzoic Acid | Simple aromatic carboxylic acid | Basic structure without heterocycles |
| 4-(5-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-ethyl Ester | Similar structure with iodine instead of bromine | Potentially different biological activity |
| 4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-ethyl Ester | Chlorine substitution | May exhibit different reactivity profiles |
This table highlights how variations in halogen substituents can influence the chemical behavior and biological activity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
